molecular formula C16H16F2N2OS B2741499 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea CAS No. 326015-81-0

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea

Cat. No.: B2741499
CAS No.: 326015-81-0
M. Wt: 322.37
InChI Key: ZNXPFBNOUMYRAC-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea is a synthetic thiourea derivative offered for research purposes. Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry, recognized for their diverse biological potential . A substantial body of research indicates that structurally similar compounds, particularly those featuring substituted phenyl groups, exhibit promising pharmacological properties. These include cytotoxic activity against a panel of human cancer cell lines, such as colon, prostate, and leukemia cells, often with favorable selectivity over normal cells . The mechanism of this cytotoxic action is frequently linked to the strong induction of apoptosis (programmed cell death) in cancerous cells . Furthermore, thiourea derivatives are investigated for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains . The molecular structure of this compound, which incorporates a difluoromethoxy phenyl moiety and a 2-phenylethyl chain, is characteristic of scaffolds used in developing enzyme inhibitors and receptor ligands. Researchers value this family of compounds for exploring new therapeutic agents and studying biological pathways. This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2OS/c17-15(18)21-14-8-6-13(7-9-14)20-16(22)19-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPFBNOUMYRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea typically involves the reaction of 4-(difluoromethoxy)aniline with phenylethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The thiourea moiety can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Modifications and Substituent Effects

Thiourea derivatives exhibit diverse biological activities influenced by substituents on the aromatic rings and alkyl/aryl chains. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives
Compound Name R1 Substituent R2 Substituent Key Biological Activity Source
Target Compound 4-(Difluoromethoxy)phenyl 2-phenylethyl Not explicitly reported -
1-(3-Trifluoromethylphenyl)-3-(2-phenylethyl)thiourea (Cu1 complex) 3-Trifluoromethylphenyl 2-phenylethyl Copper(II) complex activity (structural study)
1-(4-Chloro-3-trifluoromethylphenyl)-3-[4-(2-(isopropylcarbamoyl)pyridin-4-amino)phenyl]thiourea (9g) 4-Chloro-3-trifluoromethylphenyl 4-(2-(isopropylcarbamoyl)pyridin-4-amino)phenyl Antitumor (superior to sorafenib in cell lines)
1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)phenyl)thiourea 4-(Trifluoromethyl)phenyl 4-[(4-amino-5-thioxo-triazol-3-yl)methyl]phenyl Antifungal (vs. Phomopsis spp.)
1-(4-Methylpiperazinyl)-3-(4-(trifluoromethoxy)phenyl)thiourea 4-(Trifluoromethoxy)phenyl 4-Methylpiperazinyl Not explicitly reported (structural analog)
Roflumilast (non-thiourea reference) 4-Difluoromethoxybenzamide 3,5-Dichloropyrid-4-yl PDE4 inhibition (IC50 = 0.8 nM)
Key Observations:
  • Electron-Withdrawing Groups :

    • The difluoromethoxy group (-OCF2H) in the target compound is less electron-withdrawing than trifluoromethyl (-CF3) but may improve metabolic stability compared to chlorinated analogs (e.g., 4-chloro substituents in 9g) .
    • Trifluoromethyl (-CF3) and chloro (-Cl) groups in analogs like 9g enhance antitumor potency, likely due to increased binding affinity to targets like B-Raf kinase .
  • Phenylethyl Chain :

    • The 2-phenylethyl group in the target compound is distinct from pyridinylcarbamoyl (9g) or triazolylmethyl () substituents, which introduce hydrogen-bonding or heterocyclic interactions. The phenylethyl chain may favor hydrophobic interactions in cellular membranes or protein pockets.
  • Biological Activity Trends: Thioureas with trifluoromethyl or chloro groups (e.g., 9g, ) show enhanced activity against cancer cells and fungi, suggesting that stronger electron-withdrawing groups improve target engagement . Difluoromethoxy in roflumilast (a benzamide) demonstrates high PDE4 inhibition, implying that this substituent may synergize with thiourea’s hydrogen-bonding capacity in the target compound for immunomodulatory effects .

Pharmacokinetic and Physicochemical Properties

  • Phenylethyl chains (logP ~2.5–3.0) may increase membrane permeability relative to polar substituents like piperazinyl () .

Biological Activity

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a difluoromethoxy group and a thiourea moiety, positions it as a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16F2N2OS
Molecular Weight322.3728 g/mol
CAS Number326015-81-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's binding affinity towards enzymes and receptors involved in various biological pathways. The thiourea moiety facilitates hydrogen bonding, which stabilizes the compound's interaction with its targets, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Properties
Studies have shown that thiourea derivatives can inhibit cancer cell proliferation. For instance, a study on similar compounds demonstrated their effectiveness in targeting cancer cells by inducing apoptosis through the modulation of cell cycle regulators. The structural similarities suggest that this compound may exhibit comparable anticancer effects.

2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that thioureas can act against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

3. Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit specific enzymes linked to disease pathways, such as those involved in inflammatory responses or cancer progression. This inhibition could be due to the compound's ability to mimic substrate structures or interfere with enzyme active sites .

Case Studies and Research Findings

Several studies have explored the biological effects of thiourea derivatives, providing insights into their potential applications:

  • Study on Anticancer Activity : A research team evaluated a series of thiourea derivatives for their anticancer properties against breast cancer cell lines. The results indicated that certain modifications, including difluoromethoxy substitutions, enhanced cytotoxicity compared to non-modified counterparts .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various thioureas against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structural features exhibited significant inhibitory effects, suggesting that this compound may also possess similar activities .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiourea derivatives:

Compound NameBiological ActivityNotable Features
1-[4-(Trifluoromethoxy)phenyl]thioureaAnticancerSimilar fluorinated group
N-[2-(difluoromethoxy)phenyl]thioureaAntimicrobialDifferent substitution pattern
1-[4-(Chlorophenyl]thioureaEnzyme inhibitionLacks fluorine enhancement

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-(difluoromethoxy)aniline with 2-phenylethyl isothiocyanate under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while non-polar solvents may reduce byproduct formation .
  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and decomposition risks .
  • Catalysis : Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this thiourea derivative?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., difluoromethoxy group δ ~85 ppm in ¹⁹F NMR; thiourea NH protons δ ~9–10 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯S interactions) and planarity of substituents, critical for understanding conformational stability .
  • HPLC-MS : Validates molecular weight (calc. 350.4 g/mol) and detects trace impurities .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure via UV-Vis at λ_max (~260 nm for thioureas) .
  • Stability Studies :
    • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC .
    • Photostability : Expose to UV light (320–400 nm) and analyze photodegradants .

Example Stability Data:

ConditionHalf-Life (h)Major Degradation Product
pH 7.4, 37°C48Des-thiourea analog
UV Light, 24h12Oxidized sulfoxide

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be systematically addressed?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes to identify rapid clearance or metabolite interference .
  • Plasma Protein Binding : Assess via equilibrium dialysis; high binding (>95%) may reduce free drug concentration .
  • Dose-Response Re-evaluation : Test in vivo efficacy at higher doses or with pharmacokinetic boosters .

Case Study : A fluorinated thiourea showed IC₅₀ = 2 μM in enzyme assays but no in vivo effect due to rapid glucuronidation. Adding a cytochrome P450 inhibitor restored activity .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Map interactions with target proteins (e.g., neuraminidase or kinase active sites). The difluoromethoxy group’s electronegativity enhances hydrogen bonding .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD Simulations : Analyze conformational flexibility over 100 ns trajectories; rigid structures often correlate with higher target affinity .

Example SAR Findings:

ModificationΔ Binding Energy (kcal/mol)Bioavailability (F%)
–OCHF₂ → –OCH₃+1.245 → 60
Thiourea → Urea-3.130 → 15

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water .
  • Ecotoxicity Testing :
    • Daphnia magna : 48h LC₅₀ (acute toxicity).
    • Algal Growth Inhibition : 72h EC₅₀ .
  • Modeling : Estimate persistence (BIOWIN models) and bioaccumulation (BCFBAF v4.0) .

Example Environmental Data:

ParameterValueRegulatory Implication
Soil Half-Life (DT₅₀)35 daysModerately persistent
BCF (Fish)120 L/kgHigh bioaccumulation

Q. What methodologies resolve crystallographic vs. solution-phase structural discrepancies?

Methodological Answer:

  • Variable-Temperature NMR : Detect conformational changes (e.g., rotation of phenylethyl group) .
  • DFT Calculations : Compare optimized gas-phase structures with X-ray data to identify solvent or packing effects .
  • SAXS (Small-Angle X-ray Scattering) : Validate oligomeric states in solution .

Example Finding : X-ray shows planar difluoromethoxy group, but NMR indicates dynamic rotation in solution, explaining reduced activity in assays .

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